1-(4-{[(2-Methylphenyl)carbamoyl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(4-{[(2-Methylphenyl)carbamoyl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide is 367.15320616 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Inhibition
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally similar to the one , has demonstrated potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This compound's structure facilitates the formation of hydrogen bonds, contributing to its inhibitory properties (Tamazyan et al., 2007).
Anticonvulsant Properties
Certain compounds related to 1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide exhibit anticonvulsant properties. The molecular structure of these compounds, particularly the cyclohexene and aromatic rings, contributes to their efficacy in this regard (Kubicki et al., 2000).
Material Science Applications
In the field of material sciences, related compounds have been used to synthesize aromatic polyamides and polyimides. These polymers are notable for their amorphous nature, solubility in polar solvents, and thermal stability, making them useful in various industrial applications (Yang & Lin, 1995)
Antibacterial Activity
Compounds structurally akin to the one have been studied for their antibacterial activities. For instance, certain pyridonecarboxylic acids exhibit significant antibacterial properties, demonstrating the potential of similar compounds in medical applications (Egawa et al., 1984).
Polymer Synthesis
Another application area is in the synthesis of aromatic polyamides bearing specific functional groups. These polyamides have been characterized by their solubility, thermal stability, and potential for creating transparent, flexible films, making them valuable in various technological fields (Ravikumar & Saravanan, 2012).
Organic Synthesis
These compounds also play a role in organic synthesis. For example, they can be involved in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, highlighting their versatility in the creation of complex organic molecules (Back & Nakajima, 2000).
Properties
IUPAC Name |
1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-4-2-3-5-17(13)22-18(24)12-27-16-8-6-15(7-9-16)23-11-14(20(21)26)10-19(23)25/h2-9,14H,10-12H2,1H3,(H2,21,26)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNHPTIPAUBSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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